molecular formula C20H30O3 B15148057 Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B15148057
M. Wt: 318.4 g/mol
InChI Key: AYWFHDWHQHJJTK-UHFFFAOYSA-N
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Description

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C20H30O3. It is known for its unique structural properties, which include a phenyl ring substituted with a pentyloxy group and a cyclohexane ring substituted with an ethyl group and a carboxylate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-(pentyloxy)phenyl 4-propylcyclohexanecarboxylate
  • Trans-4-(pentyloxy)phenyl 4-butylcyclohexanecarboxylate
  • Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate

Uniqueness

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate

InChI

InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3

InChI Key

AYWFHDWHQHJJTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC

Origin of Product

United States

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